methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0804913 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has shown the synthesis of related quinolinyl and thiophenecarboxylate compounds, highlighting their potential in creating complex organic molecules with specific properties. For example, the synthesis of 11-aminosubstituted 6,8-dimerhyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones demonstrates the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Croisy-Delcey et al., 1991).
Potential Applications in Organic Electronics
- Investigations into the optical and structural properties of related compounds, such as 4H-pyrano [3, 2-c] quinoline derivatives, suggest potential applications in the development of novel materials for organic electronics. These studies provide insights into how modifications of the molecular structure can influence the optical properties and stability of these compounds, which is crucial for designing new materials for electronic and photonic devices (Zeyada et al., 2016).
Antitumor Activity
- Some structurally related quinoline derivatives have been synthesized and evaluated for their antitumor activity, showcasing the potential medicinal applications of these compounds. This research area is particularly promising, as modifications to the molecular structure can lead to significant variations in biological activity, offering pathways to new therapeutic agents (DoganKoruznjak et al., 2002).
Invisible Ink Dyes
- The synthesis and study of the optical properties of functionally substituted thieno[3,2-c]quinolines have revealed potential applications as invisible ink dyes. These compounds exhibit moderate to high fluorescence quantum yields, making them suitable for secure communication and anti-counterfeiting measures (Bogza et al., 2018).
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-13-14(2)31-23(21(13)24(29)30-3)27-22(28)18-12-20(15-7-6-8-16(25)11-15)26-19-10-5-4-9-17(18)19/h4-12H,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXNRFNKJYWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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